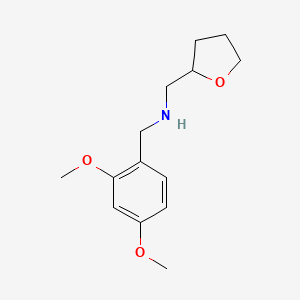

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUVEGLNWVUCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2CCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389939 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-75-8 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2,4-Dimethoxybenzyl Chloride

- Starting Materials: The process begins with commercially available and industrially abundant m-xylylene dimethyl ether (1,3-dimethoxybenzene).

- Reaction Conditions: Chloromethylation is performed in an acidic medium using paraformaldehyde and a chloride source (e.g., hydrochloric acid or chlorides) under phase transfer catalysis.

- Catalyst: Quaternary ammonium salts are used as phase transfer catalysts to enhance reaction efficiency.

- Temperature and Time: The reaction is controlled at 60–80°C for approximately 4 hours.

- Outcome: This step yields 2,4-dimethoxybenzyl chloride with high selectivity and conversion rates.

Conversion to 2,4-Dimethoxybenzylamine

- Reagents: The 2,4-dimethoxybenzyl chloride is reacted with sodium iodide and hexamethylenetetramine (urotropine) in a suitable solvent.

- Solvents: Common solvents include acetone, methanol, ethanol, dichloromethane, or tetrahydrofuran.

- Reaction Conditions: The mixture is stirred at 20–40°C for about 6 hours.

- Workup: After reaction completion, the mixture is filtered, washed, acidified with concentrated hydrochloric acid under reflux, then basified to pH 11 with sodium hydroxide. The free amine is extracted with ether, washed, dried, and purified by vacuum distillation.

- Yield and Purity: The process typically achieves a 92% yield with purity greater than 98% (GC analysis).

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|

| 1 | m-Xylylene dimethyl ether, paraformaldehyde, chloride, phase transfer catalyst | 60–80 | 4 | High | Not specified |

| 2 | 2,4-Dimethoxybenzyl chloride, NaI, urotropine, ethanol | 20–40 | 6 | 92 | >98 |

Coupling with Tetrahydrofuran-2-ylmethylamine

The final target compound, (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, is synthesized by coupling the prepared 2,4-dimethoxybenzylamine with the tetrahydrofuran-2-ylmethylamine moiety.

General Synthetic Approach

- Method: Nucleophilic substitution or reductive amination strategies are commonly employed to link the benzylamine and tetrahydrofuran-2-ylmethylamine fragments.

- Typical Reaction: The 2,4-dimethoxybenzylamine can be reacted with tetrahydrofuran-2-ylmethyl halides or activated derivatives under basic conditions.

- Bases: Sodium hydride or potassium carbonate are often used to deprotonate the amine and facilitate nucleophilic attack.

- Solvents: Aprotic solvents such as tetrahydrofuran or dimethylformamide are preferred to enhance solubility and reaction rates.

- Temperature: Elevated temperatures (e.g., 40–80°C) are applied to drive the reaction to completion.

Industrial and Laboratory Scale Considerations

- Continuous Flow Synthesis: For industrial scale, continuous flow reactors allow precise control over reaction parameters (temperature, pressure, stoichiometry), improving yield and purity.

- Purification: Post-reaction purification involves distillation, crystallization, or chromatographic techniques to isolate the pure amine.

- Safety and Cost: The use of mild reaction conditions and widely available starting materials reduces production costs and enhances operational safety.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2,4-Dimethoxybenzyl chloride synthesis | m-Xylylene dimethyl ether, paraformaldehyde, chloride, phase transfer catalyst | 60–80 | 4 | High | High selectivity for monochloromethylation |

| 2,4-Dimethoxybenzylamine synthesis | 2,4-Dimethoxybenzyl chloride, NaI, urotropine, ethanol | 20–40 | 6 | 92 | Mild conditions, high purity product |

| Coupling with tetrahydrofuran-2-ylmethylamine | 2,4-Dimethoxybenzylamine, tetrahydrofuran-2-ylmethyl halide, base (NaH/K2CO3), aprotic solvent | 40–80 | Variable | Moderate to high | Nucleophilic substitution or reductive amination |

Research Findings and Notes

- The two-step synthesis of 2,4-dimethoxybenzylamine is well-documented with industrial applicability due to the use of inexpensive, widely available raw materials and mild reaction conditions that ensure safety and scalability.

- The coupling step to form the final compound is less frequently detailed in open literature but follows classical amine alkylation or reductive amination protocols.

- Purity and yield optimization depend heavily on solvent choice, temperature control, and reaction time.

- The use of phase transfer catalysts and mild bases improves selectivity and reduces side reactions.

- Vacuum distillation and solvent recovery are important for sustainable and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

Oxidation: 2,4-Dimethoxybenzoic acid.

Reduction: 2,4-Dimethoxybenzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : N-(2,4-dimethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine

- Molecular Formula : C14H21NO3

- Molecular Weight : 251.33 g/mol

The compound consists of a dimethoxybenzyl moiety attached to a tetrahydrofuran ring, which contributes to its unique pharmacological profile. The presence of the dimethoxy group enhances lipophilicity, potentially improving bioavailability and receptor interaction.

Pharmacological Applications

- Antimicrobial Activity

- Antihistaminic Effects

- Anticancer Potential

- Analgesic Properties

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Functional Group Manipulation : This involves modifying the existing functional groups on the parent molecule to enhance biological activity or improve pharmacokinetic properties.

- Scaffold Hopping : A technique where different molecular frameworks are explored to identify compounds with improved efficacy or reduced toxicity.

- Combinatorial Chemistry Approaches : These methods allow for the rapid synthesis of a diverse array of compounds to evaluate their biological activities simultaneously .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the tetrahydrofuran ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Electron-Donating vs. In contrast, the 2-fluoro analog (CAS 510723-78-1) introduces electronegativity, which may improve metabolic stability by reducing oxidative degradation . Alkyl Substitutions (e.g., 3-methyl or 4-methyl) alter steric bulk, influencing molecular conformation and binding pocket accessibility .

- Amine Modifications: The diethylamino group in CAS 1379065-77-6 enhances solubility in polar solvents, addressing a common limitation of hydrophobic benzyl-THF derivatives . Conversion to a hydrochloride salt (CAS 13605-56-6) improves crystallinity and shelf-life, critical for pharmaceutical manufacturing .

Pharmacological Potential

- While direct data for the target compound are sparse, structurally related benzyl-THF-methylamine derivatives show activity in:

Biologische Aktivität

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethoxybenzyl group linked to a tetrahydrofuran moiety through a methylamine connection. The unique structure contributes to its biological activity, particularly in modulating enzyme interactions and receptor activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Enzymes : The compound may inhibit or activate various enzymes, influencing metabolic pathways.

- Receptors : It has been shown to interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and response mechanisms.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Investigations into its antimicrobial effects show promising results against certain bacterial strains, suggesting it could be developed into an antimicrobial agent.

Case Studies and Experimental Data

- In Vitro Studies : A study evaluated the compound's effect on human neutrophils, measuring changes in intracellular calcium levels as a response to receptor activation. The results indicated that the compound could modulate calcium signaling pathways effectively .

- Chemical Synthesis and Biological Evaluation : Research involving the synthesis of various analogs of this compound revealed that amine-linked derivatives often exhibited enhanced biological activity compared to their amide counterparts. One notable analog demonstrated significant inhibition in a 17β-HSD Type 3 assay with an IC50 value of 700 nM .

- Comparative Analysis : When compared to similar compounds, this compound showed unique efficacy profiles, particularly in its ability to interact with multiple targets simultaneously .

Data Table: Biological Activity Overview

| Activity Type | Description | Evidence |

|---|---|---|

| Anti-inflammatory | Reduces inflammatory markers | In vitro assays |

| Antimicrobial | Effective against specific bacterial strains | Preliminary antimicrobial studies |

| Enzyme Interaction | Modulates enzyme activity | Enzyme assays |

| Receptor Modulation | Alters GPCR signaling pathways | Calcium mobilization assays |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,4-dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous protocols use allylmagnesium bromide in tetrahydrofuran (THF) with benzylamine derivatives under inert conditions . Optimization may include adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and solvent polarity. Catalysts like acetic acid can enhance imine formation rates . Purification via flash column chromatography (e.g., petroleum ether/diethyl ether gradients) is recommended to isolate the amine product .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., dimethoxybenzyl resonances at δ 3.8–4.0 ppm for methoxy groups) and amine proton integration .

- FTIR : Identify functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy, N-H bending at ~1600 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. What safety protocols are critical when handling this amine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Disposal : Segregate hazardous waste (e.g., reaction solvents) and consult certified disposal services for amine-containing byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Solvent effects (e.g., polarizable continuum models) refine reactivity profiles for applications in catalysis or ligand design .

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

- Methodological Answer : If NMR suggests conformational flexibility (e.g., broad peaks for amine protons), cross-validate with X-ray data to identify static vs. dynamic structural features . For crystallographic disorder, refine occupancy factors using SHELXL and compare with variable-temperature NMR experiments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this amine?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess biological activity (e.g., enzyme inhibition) .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify binding interactions with target proteins, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.